molecular formula C9H16ClN5O B5363224 6-(2-chloroethoxy)-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine

6-(2-chloroethoxy)-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B5363224
M. Wt: 245.71 g/mol
InChI Key: MAWXNBTYRNXVGI-UHFFFAOYSA-N
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Description

6-(2-chloroethoxy)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family It is characterized by the presence of a chloroethoxy group and multiple methyl groups attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chloroethoxy)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloroethanol and cyanuric chloride.

    Reaction with Cyanuric Chloride: 2-chloroethanol is reacted with cyanuric chloride in the presence of a base such as sodium hydroxide to form an intermediate compound.

    Methylation: The intermediate compound is then methylated using methyl iodide or dimethyl sulfate to introduce the tetramethyl groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-chloroethoxy)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethoxy group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: In the presence of water and acid or base, the compound can hydrolyze to form triazine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, thiols, or amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted triazine derivatives.

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of triazine amines.

    Hydrolysis: Formation of triazine derivatives with hydroxyl groups.

Scientific Research Applications

6-(2-chloroethoxy)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2-chloroethoxy)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The chloroethoxy group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzymatic activity or disruption of cellular processes. The tetramethyl groups contribute to the compound’s stability and lipophilicity, enhancing its ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-chloroethoxy)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine
  • 6-(2-bromoethoxy)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine
  • 6-(2-ethoxy)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine

Uniqueness

6-(2-chloroethoxy)-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine is unique due to the presence of the chloroethoxy group, which imparts specific reactivity and biological activity

Properties

IUPAC Name

6-(2-chloroethoxy)-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN5O/c1-14(2)7-11-8(15(3)4)13-9(12-7)16-6-5-10/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWXNBTYRNXVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)OCCCl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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